2-Ethoxy-3,4-dimethoxybenzaldehyde

Beschreibung

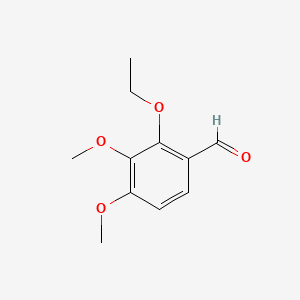

2-Ethoxy-3,4-dimethoxybenzaldehyde is a substituted benzaldehyde derivative featuring ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 2-, 3-, and 4-positions of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and fine chemicals. Its structure combines electron-donating substituents, which influence its electronic properties, solubility, and reactivity in substitution and condensation reactions .

Eigenschaften

IUPAC Name |

2-ethoxy-3,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-10-8(7-12)5-6-9(13-2)11(10)14-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJDXLZWAYDUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70667265 | |

| Record name | 2-Ethoxy-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70667265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189831-71-8 | |

| Record name | 2-Ethoxy-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70667265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The phenolic hydroxyl group at position 2 undergoes nucleophilic substitution with diethyl sulfate in the presence of a base (e.g., K₂CO₃). The reaction typically proceeds at 50°C for 72 hours in polar aprotic solvents like acetone or DMF, yielding the ethoxy-substituted product. Key challenges include the availability of the phenolic precursor and regioselectivity in poly-substituted systems.

| Parameter | Details | Source |

|---|---|---|

| Reagent | Diethyl sulfate, K₂CO₃ | |

| Solvent | Acetone | |

| Temperature | 50°C | |

| Reaction Time | 72 hours | |

| Yield | ~40% (for analogous reaction) |

Sommelet Reaction on Substituted Benzyl Chlorides

The Sommelet reaction, which converts benzyl halides to aldehydes via hexamethylenetetramine (hexamine) intermediates, is a robust industrial method. A patent detailing the synthesis of 3,4-dimethoxybenzaldehyde from 3,4-dimethoxybenzyl chloride demonstrates this approach. For this compound, the benzyl chloride precursor must carry ethoxy and methoxy groups at positions 2, 3, and 4.

Synthetic Pathway

-

Chloromethylation : Introduce a chloromethyl group (-CH₂Cl) to 2-ethoxy-3,4-dimethoxybenzene. Chloromethylation typically employs formaldehyde and HCl under acidic conditions, though regioselectivity must be carefully controlled.

-

Hexamine Complex Formation : React the benzyl chloride with hexamine in aqueous tetrachloromethane. This step forms a quaternary ammonium salt.

-

Hydrolysis : Heat the salt in acidic or ethanolic conditions (pH 3–6.5) to hydrolyze it into the aldehyde.

Formylation of Substituted Benzenes

Direct formylation of 2-ethoxy-3,4-dimethoxybenzene via the Vilsmeier-Haack or Gattermann–Koch reactions offers a potential route. However, the electron-donating methoxy and ethoxy groups may deactivate the ring, complicating electrophilic substitution.

Vilsmeier-Haack Reaction

The Vilsmeier reagent (POCl₃ and DMF) generates an electrophilic chloroiminium ion, which attacks the aromatic ring. For 2-ethoxy-3,4-dimethoxybenzene, formylation is likely to occur at the position para to the strongest activating group, though steric hindrance from adjacent substituents may reduce efficiency.

Oxidation of Benzyl Alcohols

Oxidation of 2-ethoxy-3,4-dimethoxybenzyl alcohol represents another viable pathway. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can selectively oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| O-Alkylation | Simple, one-step reaction | Requires phenolic precursor | 40–50% | Moderate |

| Sommelet Reaction | High yield, industrial viability | Complex precursor synthesis | 70–75% | High |

| Formylation | Direct route | Poor regioselectivity | 20–30% | Low |

| Alcohol Oxidation | Selective oxidation | Intermediate synthesis required | 50–60% | Moderate |

Analyse Chemischer Reaktionen

2-Ethoxy-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-3,4-dimethoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-3,4-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by interacting with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

The following table summarizes key structural analogs of 2-Ethoxy-3,4-dimethoxybenzaldehyde, highlighting substituent differences and their implications:

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

- The ethoxy group in this compound donates electrons via resonance, activating the benzene ring toward electrophilic substitution. In contrast, carboxy (in 2-Carboxy-) and nitro (in o-Nitro-) groups withdraw electrons, deactivating the ring and directing reactions to specific positions .

- Halogen substituents (e.g., -F, -Cl, -Br, -I) exhibit mixed effects: fluorine’s electronegativity deactivates the ring, while larger halogens like iodine may enhance lipophilicity .

Synthetic Utility :

- This compound is used in condensation reactions (e.g., with hydrazines to form Schiff bases) due to its aldehyde functionality .

- Veratraldehyde (3,4-dimethoxybenzaldehyde) is a benchmark compound for flavoring agents and drug intermediates, but lacks the ethoxy group’s steric bulk, making it more reactive in certain contexts .

Biological Activity :

Physical and Chemical Properties

- Thermal Stability : Ethoxy and methoxy groups enhance thermal stability compared to hydroxylated analogs like caffeic acid (3,4-dihydroxybenzaldehyde derivative) .

Biologische Aktivität

2-Ethoxy-3,4-dimethoxybenzaldehyde, with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.226 g/mol, is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. A common method includes the reaction of 3,4-dimethoxybenzaldehyde with ethyl iodide in the presence of a base like potassium carbonate. The compound features an ethoxy group and two methoxy groups on the benzene ring, contributing to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. This activity is attributed to the presence of methoxy groups that enhance electron donation capabilities.

Anti-inflammatory Effects

In vitro studies have suggested that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and prostaglandin E2 (PGE2) in fibroblasts and keratinocytes . This suggests potential applications in treating inflammatory skin conditions.

The biological activities of this compound are believed to stem from its interaction with specific molecular targets within cells. For instance, it may modulate enzyme activity or receptor signaling pathways involved in inflammation and oxidative stress responses .

Case Studies

Comparative Analysis

When compared to similar compounds such as 3,4-Dimethoxybenzaldehyde and 2,4-Dimethoxybenzaldehyde, this compound shows enhanced biological activity due to the presence of the ethoxy group, which increases solubility and reactivity in biological systems .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Ethoxy-3,4-dimethoxybenzaldehyde derivatives?

- Methodological Answer : A common approach involves condensation reactions under reflux. For example, hydroxylamine hydrochloride and sodium hydroxide in ethanol can facilitate oximation, followed by recrystallization from ethanol for purification . Temperature control (e.g., gentle heating to avoid side reactions) and solvent selection (e.g., ethanol for solubility) are critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Identifies substitution patterns (e.g., methoxy and ethoxy groups) via chemical shifts in H and C spectra.

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., NIST-standardized protocols ensure reproducibility) .

- IR Spectroscopy : Detects aldehyde C=O stretches (~1700 cm) and ether C-O bonds.

Q. How can recrystallization be optimized for purifying dimethoxybenzaldehyde analogs?

- Methodological Answer : Use ethanol or ethanol-water mixtures for gradual cooling, ensuring high purity (>97%) as demonstrated in crystallography studies. Slow evaporation at controlled temperatures minimizes impurities .

Advanced Research Questions

Q. How can microwave-assisted electrocyclization improve the synthesis of complex derivatives?

- Methodological Answer : Microwave irradiation accelerates 6π-electron electrocyclization steps, reducing reaction times from hours to minutes. For example, oximation of carbonyl precursors followed by microwave treatment yields heterocyclic derivatives efficiently . Optimize power (100–300 W) and solvent polarity (e.g., DMF) to prevent decomposition.

Q. What strategies resolve discrepancies in reported bioactivity data for dimethoxybenzaldehyde analogs?

- Methodological Answer :

- Comparative Assays : Replicate studies using standardized in vitro models (e.g., enzyme inhibition assays from J. Ethnopharmacol.) to control variables like solvent effects .

- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) to isolate bioactive moieties.

Q. How can computational modeling predict the binding interactions of this compound with enzymes?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with proteins (e.g., cytochrome P450).

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories. Validate with experimental data from crystallography or fluorescence quenching .

Q. What synthetic routes enable para-Claisen rearrangement in dimethoxybenzaldehyde derivatives?

- Methodological Answer : Allyl ether precursors undergo thermal rearrangement at 150–200°C, forming ketone intermediates. Catalyze with Lewis acids (e.g., AlCl) for regioselectivity. Post-rearrangement isomerization and purification via column chromatography (silica gel, hexane/EtOAc) are critical .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility reports for ethoxy-substituted benzaldehydes?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and chloroform using standardized protocols (e.g., USP guidelines).

- Temperature Gradients : Measure solubility at 25°C vs. 40°C to assess thermodynamic stability. Reference NIST data for validation .

Q. Why do similar dimethoxybenzaldehyde analogs exhibit varying reactivity in nucleophilic substitutions?

- Methodological Answer :

- Electronic Effects : Electron-donating groups (e.g., methoxy) deactivate the aldehyde toward nucleophiles.

- Steric Hindrance : Bulky substituents at the 3- and 4-positions reduce accessibility. Quantify via Hammett plots or DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.